Aldoxorubicin is synthesized through the modification of doxorubicin by attaching a hydrazone derivative. The synthesis typically involves the following steps:
The primary chemical reaction involving aldoxorubicin occurs when it enters the bloodstream. Upon intravenous infusion, aldoxorubicin binds rapidly to human serum albumin via thiol-maleimide chemistry. This binding is critical as it protects the drug from rapid metabolism and enhances its distribution to tumor sites.
Aldoxorubicin's mechanism of action involves several steps:
Aldoxorubicin exhibits several notable physical and chemical properties:
Aldoxorubicin has been primarily investigated for its applications in oncology:
Aldoxorubicin (INNO-206, DOXO-EMCH) is a prodrug engineered by modifying the anthracycline doxorubicin through site-specific conjugation. The core structure retains doxorubicin’s tetracyclic aglycone and aminosugar moieties, essential for DNA intercalation and topoisomerase II inhibition [1] [8]. Modifications occur at the C-13 keto group, where an acid-sensitive hydrazone linker is introduced. This linker is covalently connected to a maleimide-terminated 6-carbon spacer (6-maleimidocaproyl), forming the complete (6-maleimidocaproyl)hydrazone derivative [1] [7]. The maleimide group serves as a thiol-reactive "handle," enabling targeted binding to endogenous albumin (Figure 1). The hexanoic acid spacer (caproyl) balances reactivity and steric accessibility, optimizing both albumin binding and drug release kinetics [1] [4].
Table 1: Structural Components of Aldoxorubicin
Component | Chemical Group | Role in Prodrug Design |
---|---|---|
Anthracycline Core | Doxorubicin | Cytotoxic warhead; inhibits DNA topology and induces apoptosis |
Acid-Sensitive Linker | Hydrazone (C=N-NH-) | Cleaved in acidic environments (e.g., tumor tissue, lysosomes) to release free doxorubicin |
Spacer Unit | 6-Maleimidocaproyl (C6) | Optimizes distance between maleimide and hydrazone; minimizes steric hindrance |
Targeting Moiety | Maleimide | Forms irreversible thioether bond with Cys-34 of serum albumin |
The hydrazone linker (–NH–N=C–) is pivotal for aldoxorubicin’s tumor-targeted activation. This bond exhibits high stability at physiological pH (7.4), with <5% doxorubicin release over 24 hours in plasma, ensuring minimal off-target toxicity during systemic circulation [1] [8]. Under acidic conditions (pH ≤ 5.0), however, the hydrazone undergoes rapid hydrolysis, releasing native doxorubicin. This pH-dependent cleavage leverages the acidic tumor microenvironment (pH 6.5–7.0) and lysosomal compartments (pH 4.5–5.0) of cancer cells [4] [8]. The mechanism involves protonation of the imine nitrogen, followed by nucleophilic water attack, culminating in carbon–nitrogen bond cleavage (Figure 2). Studies using 13C-labeled aldoxorubicin confirm >90% drug release within 2 hours at pH 5.0, contrasting with <3% at pH 7.4 [4].
Table 2: Hydrazone Linker Stability and Drug Release Kinetics
pH | Environment | Doxorubicin Release (1 h) | Doxorubicin Release (2 h) | Clinical Implication |
---|---|---|---|---|
7.4 | Plasma/physiological | 1.9–2.3% | 3.1–3.5% | Minimal premature release; systemic safety |
5.0 | Tumor lysosomes/tissue | 25–28% | 44–45% | Targeted activation at disease sites |
Upon intravenous administration, aldoxorubicin’s maleimide group undergoes rapid Michael addition with the thiol (–SH) of cysteine-34 (Cys-34) in circulating human serum albumin (HSA) [1] [3] [8]. Cys-34 is uniquely reactive due to its low pKa (~5.0) and solvent accessibility in subdomain IA of albumin, accounting for ~80% of free thiols in plasma [1] [3]. This conjugation forms a stable thioether adduct within minutes, achieving >95% binding efficiency [1] [8]. The reaction proceeds via nucleophilic attack of the thiolate anion on the maleimide’s electron-deficient double bond, yielding a covalent albumin–aldoxorubicin conjugate (Figure 3). Importantly, 13C-NMR studies using isotope-labeled aldoxorubicin confirm exclusive binding to Cys-34, with no detectable conjugation to lysine residues, even under reducing conditions [4]. This selectivity maximizes tumor delivery via albumin’s natural accumulation in malignancies through the Enhanced Permeability and Retention (EPR) effect.
Albumin Binding Reaction:$$\text{Maleimide-aldoxorubicin} + \text{Albumin-Cys34-SH} \rightarrow \text{Albumin-Cys34-S-CH(CO)NH-aldoxorubicin}$$
The synthesis of aldoxorubicin involves sequential reactions to integrate the hydrazone linker, spacer, and maleimide group (Figure 4):
Spacer length optimization revealed that C6 (6-carbon) maximizes in vivo efficacy. Comparative studies of maleimide spacers (C2–C7) demonstrated that C6:
Maleimide stability during synthesis is critical. Alkaline conditions (pH >8.0) or prolonged storage can hydrolyze maleimide to maleamic acid, reducing thiol reactivity. Thus, reactions are conducted at pH 6.5–7.5, and products are lyophilized for storage [3] [7].
Table 3: Impact of Spacer Length on Aldoxorubicin Efficacy
Spacer Length | Albumin Binding Rate | Tumor Drug Release | Relative Antitumor Efficacy |
---|---|---|---|
C2 (2-carbon) | Low | Moderate | 0.7× |
C6 (6-carbon) | High | Optimal | 1.0 (Reference) |
C7 (7-carbon) | Moderate | High | 0.8× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7